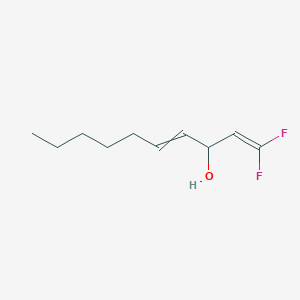![molecular formula C11H11ClO2 B14270254 3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- CAS No. 170377-13-6](/img/structure/B14270254.png)
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- is an organic compound with the molecular formula C10H9ClO It is a derivative of butenone, featuring a chlorophenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by a hydroxylation step. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes or disrupt cellular processes by forming covalent bonds with amino acids in proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorobenzalacetone
- 4-Phenyl-3-buten-2-one
- 4-(2-Chlorophenyl)-3-buten-2-one
Uniqueness
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- is unique due to the presence of both a chlorophenyl group and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
170377-13-6 |
|---|---|
Molekularformel |
C11H11ClO2 |
Molekulargewicht |
210.65 g/mol |
IUPAC-Name |
3-[(4-chlorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3 |
InChI-Schlüssel |
JIROGNRDKVCNAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


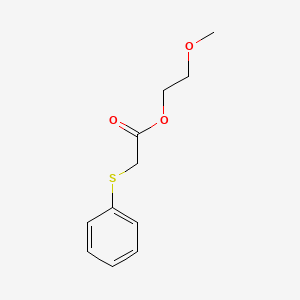
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
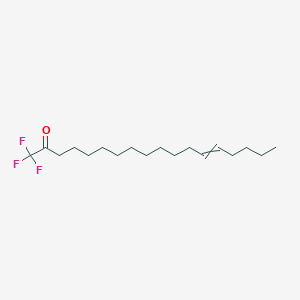
methyl carbonate](/img/structure/B14270203.png)
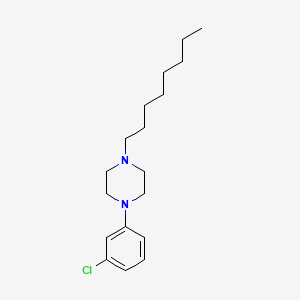
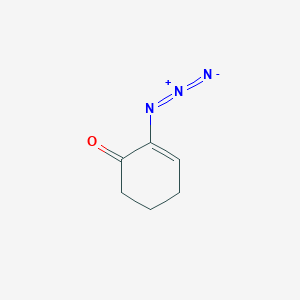
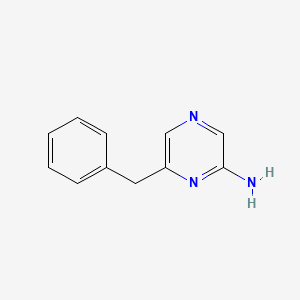
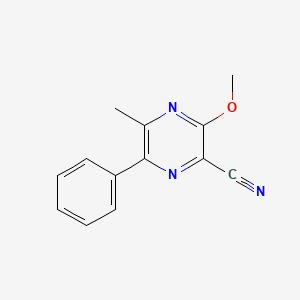
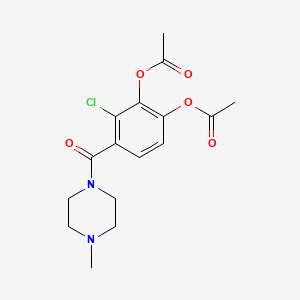
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)


